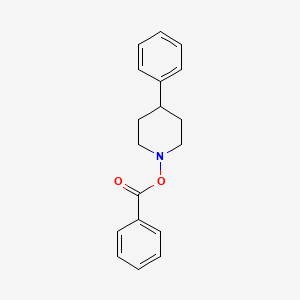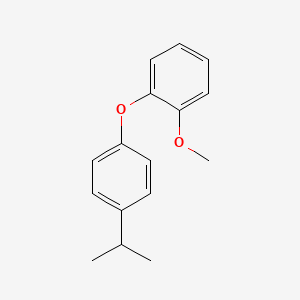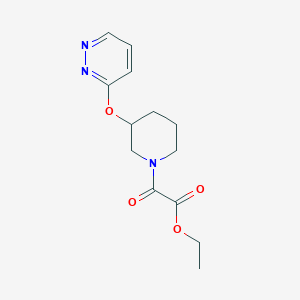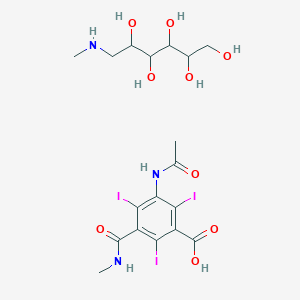![molecular formula C7H9N3O3 B14117994 2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-methylpyrazole moiety linked to an acetic acid group through an amide bond. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid typically involves the reaction of 2-methylpyrazole with chloroacetyl chloride to form 2-(2-methylpyrazole-3-carbonyl)chloride. This intermediate is then reacted with glycine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties
作用机制
The mechanism of action of 2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
5-Amino-pyrazoles: These compounds have an amino group at the 5-position of the pyrazole ring and are known for their diverse biological activities.
Uniqueness
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness can lead to specific biological activities and applications that are not observed with other similar compounds .
属性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-10-5(2-3-9-10)7(13)8-4-6(11)12/h2-3H,4H2,1H3,(H,8,13)(H,11,12) |
InChI 键 |
XIGMVYDCHUYWPA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



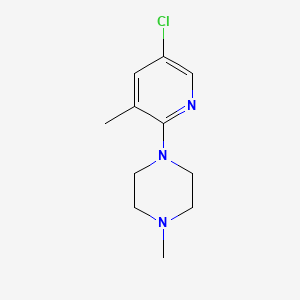
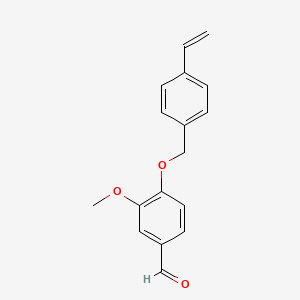
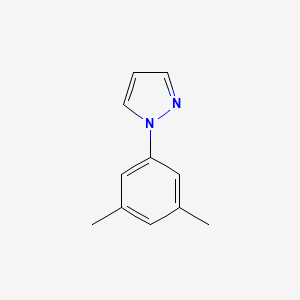
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14117961.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
